

2-(Aminomethyl)-5-methylpyrazine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Aminomethyl)-5-methylpyrazine

Cat. No.: B143856

[Get Quote](#)

An In-Depth Technical Guide to the Core Chemical Properties of **2-(Aminomethyl)-5-methylpyrazine**

For Researchers, Scientists, and Drug Development Professionals

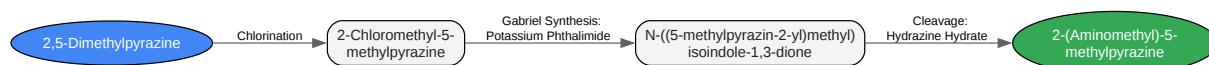
Introduction

2-(Aminomethyl)-5-methylpyrazine is a heterocyclic amine that has garnered significant attention within the pharmaceutical and fine chemical industries. As a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, this compound serves as a crucial building block in the synthesis of a variety of complex organic molecules. The pyrazine moiety itself is a key structural feature in numerous biologically active compounds, including vitamins like riboflavin and folic acid, as well as a range of approved pharmaceuticals.^[1]

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of **2-(Aminomethyl)-5-methylpyrazine**, with a particular focus on its utility in the field of drug discovery and development. The strategic placement of a primary aminomethyl group and a methyl group on the pyrazine ring offers medicinal chemists a versatile scaffold for structural modification and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence everything from reaction conditions to formulation and bioavailability. The key physicochemical data for **2-(Aminomethyl)-5-methylpyrazine** are summarized in the table below.


Property	Value	Source
IUPAC Name	(5-methylpyrazin-2-yl)methanamine	PubChem[2]
CAS Number	132664-85-8	PubChem[2]
Molecular Formula	C ₆ H ₉ N ₃	PubChem[2]
Molecular Weight	123.16 g/mol	PubChem[2]
Appearance	Colorless to yellow to green clear liquid	TCI
Boiling Point	94 °C at 6.8 mmHg	TCI
Purity	>98.0% (GC)	TCI

Synthesis and Characterization

The synthesis of **2-(Aminomethyl)-5-methylpyrazine** is a critical aspect of its availability for research and manufacturing. A common and effective route begins with the readily available starting material, 2,5-dimethylpyrazine. This pathway leverages well-established chemical transformations to introduce the desired aminomethyl functionality.[3]

Synthetic Workflow

The synthesis can be visualized as a multi-step process, often involving the protection of the amine functionality during its introduction, followed by deprotection to yield the final product. A variation of the Gabriel synthesis is a frequently employed strategy.[3]

[Click to download full resolution via product page](#)

Caption: A common synthetic route to **2-(Aminomethyl)-5-methylpyrazine**.

Detailed Experimental Protocol

The following protocol outlines a representative synthesis of **2-(Aminomethyl)-5-methylpyrazine** from 2,5-dimethylpyrazine.

Step 1: Chlorination of 2,5-Dimethylpyrazine

- Reactants: 2,5-dimethylpyrazine is subjected to a chlorination reaction. This step is crucial for activating the methyl group for subsequent nucleophilic substitution.
- Rationale: The introduction of a chlorine atom creates a reactive chloromethyl intermediate, which is an excellent electrophile.

Step 2: Gabriel Synthesis

- Reaction: The resulting 2-chloromethyl-5-methylpyrazine is reacted with potassium phthalimide.^[3]
- Causality: This is a classic Gabriel synthesis approach. The phthalimide anion acts as a surrogate for ammonia, providing a protected primary amine. This prevents over-alkylation, which can be a problem with direct amination methods. The product of this step is N-((5-methylpyrazine-2-yl)methyl)isoindole-1,3-dione.^[3]

Step 3: Deprotection

- Cleavage: The phthalimide protecting group is cleaved by treatment with hydrazine hydrate.^[3]
- Mechanism: Hydrazine attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable phthalhydrazide byproduct and liberating the desired primary amine, **2-(Aminomethyl)-5-methylpyrazine**.^[3]
- Purification: The final product is typically purified by distillation under reduced pressure to achieve high purity (>97% by GC).^[3]

Characterization

The structural confirmation of the synthesized **2-(Aminomethyl)-5-methylpyrazine** is typically achieved through a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR would be expected to show distinct signals for the methyl protons, the methylene protons of the aminomethyl group, the amine protons, and the two aromatic protons on the pyrazine ring.
 - ^{13}C NMR would show characteristic peaks for the methyl carbon, the methylene carbon, and the four unique carbons of the pyrazine ring.
- Mass Spectrometry (MS): To confirm the molecular weight of 123.16 g/mol .
- Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine and the C=N stretching of the pyrazine ring.

Chemical Reactivity and Applications in Drug Development

The reactivity of **2-(Aminomethyl)-5-methylpyrazine** is dominated by the nucleophilic character of the primary amine and the aromatic nature of the pyrazine ring. The aminomethyl group is a key handle for a wide range of chemical transformations, making this compound a valuable building block in medicinal chemistry.

Key Reactions

The primary amine can readily undergo reactions such as:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

- **Sulfonylation:** Reaction with sulfonyl chlorides to form sulfonamides.

These reactions allow for the facile introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

[Click to download full resolution via product page](#)

Caption: Key reactions involving the aminomethyl group.

Applications in Drug Discovery

The pyrazine ring is a bioisostere for other aromatic systems and can participate in hydrogen bonding and π -stacking interactions with biological targets. Pyrazine derivatives have been investigated for a wide array of therapeutic applications.[4]

- **Pharmaceutical Intermediate:** **2-(Aminomethyl)-5-methylpyrazine** is a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it can be used to prepare pyrocatecholamides, which have shown potential as antiplatelet drugs with a dual inhibitory action.[5]
- **Scaffold for Library Synthesis:** Due to its versatile reactivity, this compound is an excellent starting point for the creation of compound libraries for high-throughput screening. The ability to easily modify the amine functionality allows for the rapid generation of a diverse set of molecules.
- **Modulation of Biological Targets:** The pyrazine scaffold is present in numerous approved and experimental drugs, highlighting its importance in medicinal chemistry.[1] While specific biological activities of **2-(Aminomethyl)-5-methylpyrazine** itself are not extensively

documented, its derivatives are of high interest. For example, related pyrazine compounds have been explored as potential therapeutic agents for inflammatory diseases.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-(Aminomethyl)-5-methylpyrazine**.

- GHS Hazard Classification:
 - Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2][6]
 - Serious Eye Damage (Category 1): Causes serious eye damage.[2][6]
- Precautionary Measures:
 - Wear protective gloves, clothing, and eye/face protection.[7]
 - Do not eat, drink, or smoke when using this product.[7]
 - Wash hands and any exposed skin thoroughly after handling.[7]
 - Store in a well-ventilated place and keep the container tightly closed.[8]
- First Aid:
 - If swallowed: Immediately call a poison center or doctor. Rinse mouth.[7]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
 - If on skin: Take off immediately all contaminated clothing. Rinse skin with water.

Conclusion

2-(Aminomethyl)-5-methylpyrazine is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its straightforward synthesis from common starting materials, combined with the reactive aminomethyl group, provides a robust

platform for the creation of novel molecular entities. A comprehensive understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory and in industrial settings.

References

- The Chemical Synthesis of **2-(Aminomethyl)-5-methylpyrazine**: A Look at Manufacturing Processes. NINGBO INNO PHARMCHEM CO.,LTD.
- **2-(Aminomethyl)-5-methylpyrazine** | C6H9N3 | CID 2756496. PubChem.
- Buy **2-(Aminomethyl)-5-methylpyrazine** (EVT-323465) | 132664-85-8. EvitaChem.
- chemical label **2-(Aminomethyl)-5-methylpyrazine**. No Source Title Available.
- 2-Amino-5-methylpyrazine. Apollo Scientific.
- 2-Amino-5-Methylpyrazine Manufacturer & Supplier in China. Bouling Chemical Co., Limited.
- 2-Amino-5-methylpyridine Safety D
- 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. ChemicalBook.
- **2-(Aminomethyl)-5-methylpyrazine** 132664-85-8. Tokyo Chemical Industry Co., Ltd.(JP).
- **2-(Aminomethyl)-5-methylpyrazine** 132664-85-8. TCI EUROPE N.V.
- XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 132664-85-8 Name: **2-(Aminomethyl)-5-methylpyrazine**. 杭州智化科技有限公司.
- CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.
- **2-(Aminomethyl)-5-methylpyrazine**. Golden Pharma Co.,Limited.
- One-Pot Synthesis of 2-Hydroxy-5-methylpyrazine: An Applic
- **2-(Aminomethyl)-5-methylpyrazine**. ChemicalBook.
- 2-Amino-5-methylpyrazine | Biochemical Reagent. MedchemExpress.com.
- **2-(Aminomethyl)-5-methylpyrazine** 132664-85-8. Tokyo Chemical Industry Co., Ltd. (APAC).
- Advanced Functionalized Pyrazines for Applications in Drug Discovery and M

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. 2-(Aminomethyl)-5-methylpyrazine | C6H9N3 | CID 2756496 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. nbinfo.com [nbinfo.com]
- 4. Buy 2-(Aminomethyl)-5-methylpyrazine (EVT-323465) | 132664-85-8 [evitachem.com]
- 5. 2-(Aminomethyl)-5-methylpyrazine | 132664-85-8 [amp.chemicalbook.com]
- 6. chemical-label.com [chemical-label.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 132664-85-8 Name: 2-(Aminomethyl)-5-methylpyrazine [xixisys.com]
- 8. 2-Amino-5-Methylpyrazine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price – High Quality Chemical Exporter [chemheterocycles.com]
- To cite this document: BenchChem. [2-(Aminomethyl)-5-methylpyrazine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b143856#2-aminomethyl-5-methylpyrazine-chemical-properties\]](https://www.benchchem.com/product/b143856#2-aminomethyl-5-methylpyrazine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

